molecular formula C18H16N4O2 B11677369 3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677369
M. Wt: 320.3 g/mol
InChI Key: QTLOIYGRYWJXDZ-CEGJKDKLSA-N
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Description

3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the phenylpropene moiety: This step involves the condensation of cinnamaldehyde with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The phenylpropene moiety can be reduced to form a phenylpropane derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Phenylpropane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting inflammation and cancer.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammation and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide:

    Other Pyrazole Derivatives: Compounds such as 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide and 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-4-carbohydrazide share some structural similarities but differ in their specific functional groups and applications.

Uniqueness

The uniqueness of 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of a pyrazole ring, a furan ring, and a phenylpropene moiety, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-13-9-10-17(24-13)15-12-16(21-20-15)18(23)22-19-11-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,20,21)(H,22,23)/b8-5+,19-11+

InChI Key

QTLOIYGRYWJXDZ-CEGJKDKLSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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